(E)-3-(2-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide
Description
This compound is a synthetically derived acrylamide featuring a triazolo[4,3-a]pyrazine core substituted with a methoxy group at position 8 and a (2-chlorophenyl)acrylamide side chain. Its structure integrates key pharmacophoric elements:
- Acrylamide backbone: Known for covalent binding to kinases via Michael addition, a common feature in kinase inhibitors .
- 8-Methoxy substituent: May improve metabolic stability by reducing oxidative degradation .
Synthetic routes for analogous compounds involve coupling acryloyl chlorides with amine-functionalized triazolo-pyrazines under mild conditions (e.g., EDC/HOBt-mediated amidation) .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-24-16-15-21-20-13(22(15)9-8-18-16)10-19-14(23)7-6-11-4-2-3-5-12(11)17/h2-9H,10H2,1H3,(H,19,23)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAZPHNPQQINRJ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a triazolo-pyrazine moiety that is known for its diverse biological activities. The presence of the chlorophenyl and methoxy groups enhances its pharmacological profile.
1. Neurokinin-3 Receptor Antagonism
Research indicates that derivatives of this compound act as selective antagonists for the neurokinin-3 receptor (NK-3). This receptor plays a crucial role in various central nervous system (CNS) disorders. The antagonistic action can potentially be utilized in treating conditions such as anxiety and depression. The synthesis of these compounds has been described in patents focusing on their therapeutic applications in CNS disorders .
2. Antitubercular Activity
In a study aimed at discovering new antitubercular agents, compounds structurally related to this acrylamide were synthesized and evaluated against Mycobacterium tuberculosis. Some derivatives exhibited significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 µM, indicating the potential for further development as anti-TB agents .
3. Cytotoxicity Studies
Cytotoxicity assessments on various human cell lines have shown that certain derivatives of this compound exhibit low toxicity levels while maintaining significant cytotoxic effects against cancer cell lines. For instance, compounds derived from similar structures showed IC50 values indicating effective cancer cell inhibition without substantial toxicity to normal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound’s interaction with NK-3 receptors leads to modulation of neurotransmitter release, affecting mood and anxiety levels.
- Inhibition of Bacterial Growth : The structural components may interfere with bacterial cell wall synthesis or metabolic pathways critical for Mycobacterium tuberculosis survival.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on NK-3 Receptor Antagonists : A study highlighted the efficacy of triazolo-pyrazine derivatives in reducing anxiety-like behaviors in animal models through NK-3 receptor antagonism .
- Antitubercular Efficacy : Another study reported promising results from derivatives tested against Mycobacterium tuberculosis, showcasing their potential as novel anti-TB agents .
Data Table
The following table summarizes the biological activities and findings related to this compound and its derivatives:
Scientific Research Applications
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the coupling of 2-chlorophenyl derivatives with triazolo[4,3-a]pyrazine moieties. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy are employed for characterization to confirm the structure and purity of the synthesized compound .
Antibacterial Properties:
Recent studies have highlighted the antibacterial activity of compounds containing the triazolo[4,3-a]pyrazine scaffold. For instance, derivatives similar to (E)-3-(2-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide have shown notable effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Anti-inflammatory Effects:
Research also indicates that triazole-containing compounds possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
Neurokinin Receptor Antagonism:
The compound is part of a class of substances that act as selective antagonists for neurokinin-3 receptors (NK-3). This receptor is implicated in various central nervous system disorders, making these compounds promising candidates for therapeutic interventions in conditions such as anxiety and depression .
Case Studies
Case Study 1: Antibacterial Efficacy
In a recent study published in Molecules, several triazolo[4,3-a]pyrazine derivatives were tested for their antibacterial properties. Among them, one derivative demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong potential as a new antibacterial agent .
Case Study 2: Neurokinin-3 Receptor Antagonism
A patent detailing the synthesis of triazolo[4,3-a]pyrazines emphasizes their role as NK-3 receptor antagonists. These compounds have shown promise in preclinical models for treating anxiety-related disorders, highlighting their therapeutic potential in neuropharmacology .
Summary of Applications
| Application Area | Description |
|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria; potential alternative to existing antibiotics. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential treatment for inflammatory diseases. |
| Neuropharmacology | Selective NK-3 receptor antagonists; potential use in treating anxiety and depression. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related acrylamides and triazolo-pyrazine derivatives are compared below, focusing on substituent effects and inferred biological implications.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
Chlorophenyl Position :
- The 2-chlorophenyl group in the target compound provides a balance of steric bulk and electron-withdrawing effects, favoring interactions with hydrophobic kinase pockets .
- 3-chlorophenyl analogs (e.g., ) exhibit divergent bioactivity (e.g., TRPV1 modulation) due to altered binding geometry.
- 4-chlorophenyl derivatives (e.g., ) may reduce potency in kinase targets due to suboptimal spatial alignment.
Triazolo-Pyrazine Substitution: The 8-methoxy group in the target compound enhances metabolic stability compared to 8-amino analogs (e.g., ), which are prone to oxidative deamination .
Acrylamide Configuration :
- The (E)-configuration is critical for covalent binding to kinases, as seen in analogous compounds like gefitinib . Z-isomers (e.g., ) may exhibit reduced activity due to steric hindrance.
Methodological Considerations for Compound Similarity
Structural Similarity Metrics :
- Tanimoto coefficient : Quantifies overlap in molecular fingerprints (e.g., MACCS keys). The target compound shares >70% similarity with triazolo-pyrazine analogs (e.g., ) but <50% with capsaicin-like derivatives (e.g., ) .
- Dice similarity : Prioritizes common substructures (e.g., acrylamide backbone), highlighting functional group conservation .
- Activity Cliffs: Minor structural changes (e.g., chloro position) can lead to drastic activity shifts. For example, 2-chlorophenyl vs. 3-chlorophenyl analogs may target entirely different proteins (kinases vs. TRPV1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
